molecular formula C24H19ClN12O7 B11521641 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11521641
M. Wt: 622.9 g/mol
InChI Key: VXKFJCMVLPPTCO-YPXUMCKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-{3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole, pyrazole, triazole, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-{3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic synthesis. The process may include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Synthesis of the pyrazole ring via condensation reactions.
  • Construction of the triazole ring using azide-alkyne cycloaddition (click chemistry).
  • Coupling of the various fragments through condensation reactions to form the final compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-{3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a potential therapeutic agent.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-{3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-{3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide
  • **1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-{3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which can impart specific chemical and biological properties. This makes it a versatile molecule for various applications.

Properties

Molecular Formula

C24H19ClN12O7

Molecular Weight

622.9 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-5-(4-nitrophenyl)triazole-4-carboxamide

InChI

InChI=1S/C24H19ClN12O7/c1-12-18(25)22(37(41)42)30-34(12)11-15-9-13(3-8-17(15)43-2)10-27-29-24(38)19-20(14-4-6-16(7-5-14)36(39)40)35(33-28-19)23-21(26)31-44-32-23/h3-10H,11H2,1-2H3,(H2,26,31)(H,29,38)/b27-10+

InChI Key

VXKFJCMVLPPTCO-YPXUMCKCSA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/NC(=O)C3=C(N(N=N3)C4=NON=C4N)C5=CC=C(C=C5)[N+](=O)[O-])OC)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NNC(=O)C3=C(N(N=N3)C4=NON=C4N)C5=CC=C(C=C5)[N+](=O)[O-])OC)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.